Lipophilicity (LogP) Comparison Among Azetidinyl Analogs
The compound exhibits a computed XLogP3 value of 1.4, positioning it between the more lipophilic unsubstituted 4-(azetidin-1-yl)benzaldehyde (LogP = 1.71) and the more hydrophilic 3-hydroxy analog (LogP = 0.68) [1]. This moderate lipophilicity aligns with optimal ranges for oral absorption (LogP 1–3) and CNS penetration (LogP 2–4) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 4-(Azetidin-1-yl)benzaldehyde LogP = 1.71; 4-(3-Hydroxyazetidin-1-yl)benzaldehyde LogP = 0.68 |
| Quantified Difference | ΔLogP = -0.31 vs. unsubstituted; +0.72 vs. hydroxy analog |
| Conditions | Predicted XLogP3 (Kuujia) and vendor-provided computed LogP (Chemscene, Leyan) |
Why This Matters
LogP directly influences passive membrane permeability and oral bioavailability, critical for early-stage drug candidate selection.
- [1] Kuujia. 4-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde. Accessed 2026. URL: https://www.kuujia.com/cas-1854197-63-9.html View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
